molecular formula C10H20ClNO2 B1429899 Methyl 2-aminocyclooctane-1-carboxylate hydrochloride CAS No. 1384431-18-8

Methyl 2-aminocyclooctane-1-carboxylate hydrochloride

Cat. No.: B1429899
CAS No.: 1384431-18-8
M. Wt: 221.72 g/mol
InChI Key: GEGCJDINFDQDRC-UHFFFAOYSA-N
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Description

Methyl 2-aminocyclooctane-1-carboxylate hydrochloride is an organic compound with a unique structure that includes a cyclooctane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-aminocyclooctane-1-carboxylate hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclooctanone with methylamine, followed by esterification and subsequent conversion to the hydrochloride salt. The reaction conditions often involve the use of solvents like methanol or ethanol and catalysts to facilitate the cyclization and esterification processes.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would include rigorous purification steps such as recrystallization and chromatography to obtain the pure hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-aminocyclooctane-1-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce primary or secondary amines.

Scientific Research Applications

Methyl 2-aminocyclooctane-1-carboxylate hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-aminocyclooctane-1-carboxylate hydrochloride involves its interaction with specific molecular targets in biological systems. It may act on enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but it is believed to influence cellular signaling and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-aminocyclopentane-1-carboxylate hydrochloride
  • Methyl 2-aminocyclohexane-1-carboxylate hydrochloride

Uniqueness

Methyl 2-aminocyclooctane-1-carboxylate hydrochloride is unique due to its larger cyclooctane ring, which imparts different chemical and physical properties compared to its smaller-ring analogs. This structural difference can influence its reactivity, stability, and biological activity, making it a valuable compound for specific applications.

Properties

IUPAC Name

methyl 2-aminocyclooctane-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2.ClH/c1-13-10(12)8-6-4-2-3-5-7-9(8)11;/h8-9H,2-7,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEGCJDINFDQDRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCCCCC1N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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